molecular formula C24H26ClN3O4 B5501696 5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5501696
M. Wt: 455.9 g/mol
InChI Key: UWAAQNDFUDLDBV-LSDHQDQOSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-(4-Chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one often involves complex reactions, including the Claisen-Schmidt type reaction, cyclocondensation, and reactions with various carbonyl compounds. For instance, a Claisen-Schmidt type reaction led to dienones, which upon heterocyclization with phenylhydrazine hydrochloride in methanol, yielded hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines (Koshetova et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the structure of 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl)]methyl}-1,3,4-oxadiazole-2(3H)-one was determined, revealing extensive hydrogen bonding and π…π interactions crucial for crystal stabilization (Şahin et al., 2012).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclocondensation and reactions with hydrazine hydrate, leading to diverse derivatives with potential biological activities. For instance, the cyclocondensation of ethyl β-methoxycrotonate with substituted carbonyl compounds yielded 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones (Shandala et al., 1984).

Physical Properties Analysis

The physical properties, such as crystal structure and stability, are determined by various interactions within the crystal lattice. For example, the analysis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid revealed its crystalline form and the role of weak C-H…A interactions in crystal packing (Kumarasinghe et al., 2009).

Scientific Research Applications

Synthesis and Antimicrobial Activity

One line of research involves the synthesis of novel derivatives incorporating this compound and evaluating their antimicrobial properties. For instance, derivatives such as pyridine and triazole have been synthesized and shown variable and modest activity against investigated strains of bacteria and fungi. This suggests the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011); (Bektaş et al., 2010).

Anticancer Properties and EGFR Inhibition

Another significant application is in cancer research, where derivatives have been assessed for their anti-cancer properties and as inhibitors of the Epidermal Growth Factor Receptor (EGFR). Molecular docking studies indicate that certain derivatives might have potential as anti-cancer agents, showing good binding affinity within the EGFR binding pocket, which is crucial for developing targeted cancer therapies (Karayel, 2021).

Anti-inflammatory and Analgesic Agents

Derivatives have also been synthesized from natural products like visnaginone and khellinone, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties. This highlights their potential in developing new treatments for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Interaction Studies

Research on molecular interactions with specific receptors, such as the CB1 cannabinoid receptor, has been conducted to understand the binding and functional mechanisms of synthesized compounds. This is crucial for drug development, especially in designing receptor-specific drugs with minimized side effects (Shim et al., 2002).

Synthesis and Biological Activity

Further studies focus on the synthesis of various derivatives and their biological activities, including antimicrobial and potential effects on blood coagulation. This broadens the scope of applications for these compounds in medical science, particularly in treating infections and disorders related to blood coagulation (Gein et al., 2013).

properties

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-piperazin-1-ylethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O4/c1-32-19-8-4-17(5-9-19)22(29)20-21(16-2-6-18(25)7-3-16)28(24(31)23(20)30)15-14-27-12-10-26-11-13-27/h2-9,21,26,29H,10-15H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAAQNDFUDLDBV-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC=C(C=C4)Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

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